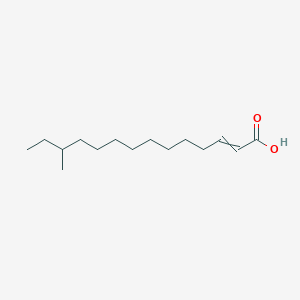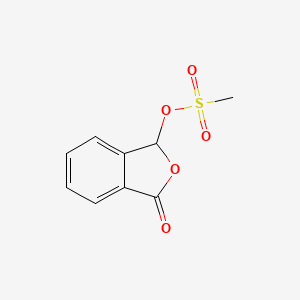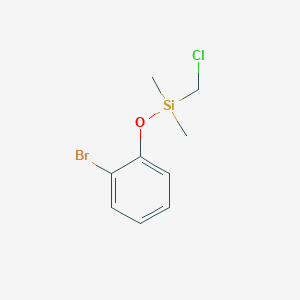![molecular formula C14H20 B14407327 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-37-9](/img/structure/B14407327.png)
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyldispiro[225~6~2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure, which includes two spirocyclic systems connected through a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic systems through cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the spiro centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is unique due to its dispiro structure, which imparts specific chemical and physical properties not found in simpler dienes. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
87482-37-9 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
2-methyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C14H20/c1-12-11-14(12)9-7-13(8-10-14)5-3-2-4-6-13/h7-10,12H,2-6,11H2,1H3 |
InChI-Schlüssel |
HSLJWGCOGISDRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC12C=CC3(CCCCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
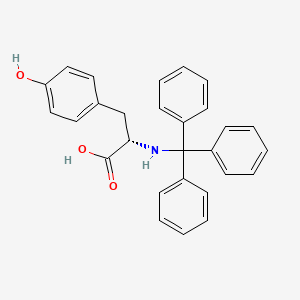
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
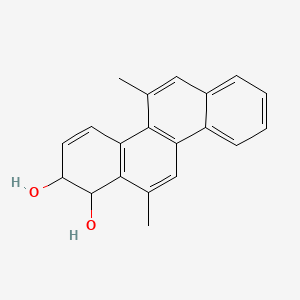

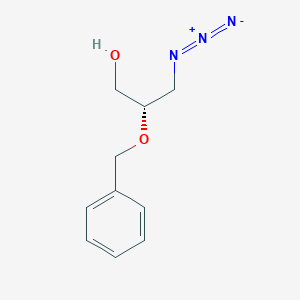
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
